4-(2-Phenoxyethyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2-Phenoxyethyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenoxyethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 4-(2-Phenoxyethyl)thiazol-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the phenoxyethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
4-(1-Phenoxyethyl)thiazol-2-amine: Similar structure but with a different substitution pattern on the thiazole ring.
2-Aminothiazole: The parent compound with a simpler structure.
Thiazole-based Schiff bases: Compounds with similar biological activities.
Uniqueness
4-(2-Phenoxyethyl)thiazol-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-(2-phenoxyethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c12-11-13-9(8-15-11)6-7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H2,12,13) |
InChI Key |
LZIZOJDJYVQVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=CSC(=N2)N |
Origin of Product |
United States |
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